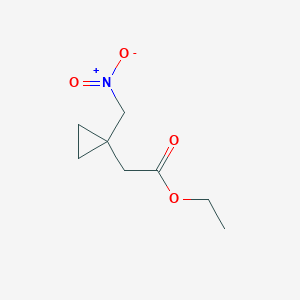

Ethyl 2-(1-(nitromethyl)cyclopropyl)acetate

Beschreibung

Ethyl 2-(1-(nitromethyl)cyclopropyl)acetate is a cyclopropane-containing ester featuring a nitromethyl (-CH2NO2) substituent on the cyclopropane ring. The compound’s structure combines the strain of the cyclopropane ring with the electron-withdrawing nature of the nitro group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

IUPAC Name |

ethyl 2-[1-(nitromethyl)cyclopropyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-2-13-7(10)5-8(3-4-8)6-9(11)12/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHQSSVWUCLHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CC1)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitrocyclopropanation via Michael Addition of Nitromethane to α-Bromo-α,β-Unsaturated Ketones

One classical approach to synthesize nitrocyclopropane derivatives involves the Michael addition of nitromethane to α-bromo-α,β-unsaturated ketones, followed by intramolecular cyclization to form the cyclopropane ring.

Mechanism Overview : The reaction starts with the nucleophilic addition of nitromethane to the double bond of the α-bromo-α,β-unsaturated ketone under basic conditions, forming an anionic intermediate. This intermediate undergoes elimination of bromide ion, resulting in cyclopropane ring closure with a nitromethyl substituent attached to the cyclopropane ring.

Representative Reaction : Kocór and Kroszczński demonstrated this method by reacting nitromethane with 2-bromo-3-oxo-1,4,6-trienes, yielding nitrocyclopropane derivatives in moderate yields (25-27%) after extended reaction times (~10 days) (Scheme 1).

Advancements : Arai et al. improved this method by employing phase-transfer catalysis (PTC) with quaternary ammonium salts and potassium carbonate as a base, facilitating asymmetric cyclopropanation of α-bromocyclopentenone derivatives. The use of chiral PTCs and co-catalysts like tetrahexylammonium bromide enhanced both yield and enantiomeric excess (up to 50% yield and 62% ee) (Table 1).

Table 1. Asymmetric Cyclopropanation Yields and Enantiomeric Excess

| Entry | R | R1 | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | vinyl | H5 | 21 | 25 | 6 |

| 2 | vinyl | 4-OMe | 13 | 29 | 4 |

| 3 | vinyl | F5 | 17 | 19 | 59 |

| 4 | ethyl | F5 | 130 | 14 | 76 |

| 5 | ethyl | F5 | 11 | 34 | 64 |

| 6 | ethyl | F5 | 22 | 50 | 62 |

Note: Reaction conditions include 10 equivalents of nitromethane, 10 mol% PTC, and K2CO3 or Rb2CO3 as base in THF at room temperature.

Additional Synthetic Routes and Notes

Intramolecular Cyclopropanation of γ-Nitro Alcohols : This method involves intramolecular displacement reactions (e.g., Mitsunobu reaction) to form nitrocyclopropane rings, which can be useful for synthesizing specific stereoisomers.

Cyclopropanation of Dibromopropanoates : Cyclopropanation of tert-butyl 2,3-dibromopropanoate with nitroalkanes provides another route to functionalized nitrocyclopropanes.

Michael Addition of Bromonitromethane to Electron-Poor Alkenes : This approach allows for the formation of nitrocyclopropanes via conjugate addition followed by cyclization.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Michael Addition of Nitromethane to α-Bromo-α,β-Unsaturated Ketones | α-Bromo-α,β-unsaturated ketones, nitromethane, base (t-BuOK, K2CO3), PTC | Potential for asymmetric synthesis; moderate yields | Long reaction times; moderate yields |

| Cyclopropanation using Nitrodiazomethanes | Nitrodiazomethanes, alkenes, Rh2(OAc)4 catalyst | Broad substrate scope; good yields | Requires diazo chemistry expertise |

| Intramolecular Cyclopropanation of γ-Nitro Alcohols | γ-Nitro alcohols, Mitsunobu conditions | Stereoselective; intramolecular | Limited to specific substrates |

| Cyclopropanation of Dibromopropanoates | Dibromopropanoates, nitroalkanes | Access to functionalized nitrocyclopropanes | Requires dibromo substrates |

| Michael Addition of Bromonitromethane | Bromonitromethane, electron-poor alkenes | Useful for electron-poor alkenes | Specific substrate requirements |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(1-(nitromethyl)cyclopropyl)acetate undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are often employed.

Major Products Formed

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Alcohols or other ester derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(1-(nitromethyl)cyclopropyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-(1-(nitromethyl)cyclopropyl)acetate involves its interaction with specific molecular targets. The nitromethyl group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Features

The primary structural distinction among cyclopropane-acetate derivatives lies in the substituent on the cyclopropane ring. Below is a detailed comparison:

Q & A

Q. Table 1. Key Spectral Data for Ethyl 2-(1-(nitromethyl)cyclopropyl)acetate

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (OCH₂), δ 4.5–5.0 ppm (CH₂NO₂) | |

| C NMR | δ 170–175 ppm (C=O), δ 85–90 ppm (cyclopropane C) | |

| IR | 1740 cm (C=O), 1540/1370 cm (NO₂) |

Q. Table 2. Common Synthetic Pathways and Yields

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitroalkene cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, −10°C | 65–75 | |

| Alkylidene transfer | Cu(acac)₂, THF, reflux | 50–60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.